Fluvoxamine-13C, d3 (maleate)

Bioanalysis LC-MS/MS Method Validation

Researchers relying on generic deuterated internal standards face retention-time shifts and inadequate matrix-effect correction. Fluvoxamine-13C, d3 (maleate) solves this with a dual 13C/d3 label. - Ensures near-identical chromatographic behavior to native fluvoxamine, co-eluting for robust ion-suppression correction. - Provides a +4 Da mass shift, enabling unambiguous discrimination from the analyte and isobaric interferences. - Supplied as ≥98% pure solid maleate salt, ideal for precise gravimetric preparation of calibration standards in TDM, PK, and forensic toxicology.

Molecular Formula C19H25F3N2O6
Molecular Weight 438.4 g/mol
Cat. No. B12384648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvoxamine-13C, d3 (maleate)
Molecular FormulaC19H25F3N2O6
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESCOCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1+1D3;
InChIKeyLFMYNZPAVPMEGP-IVIIFBLFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluvoxamine-13C, d3 (maleate) Internal Standard


Fluvoxamine-13C, d3 (maleate) is a dual-labeled stable isotope analog of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, incorporating one 13C atom and three deuterium atoms into its molecular structure . It is supplied as the maleate salt and is certified as a ≥98% pure research compound for use as a tracer or internal standard in quantitative analytical methods, including LC-MS/MS and GC-MS . Its design provides a nominal mass shift of +4 Da relative to the unlabeled analyte, enabling precise discrimination and quantification in complex biological matrices .

Workflow
Quantitative LC-MS/MS and GC-MS bioanalysis
Label
¹³C and d₃ dual-labeled internal standard
Form
Certified purity neat solid for custom calibration

Why Isotopically Matched Fluvoxamine-13C, d3 Matters


In quantitative LC-MS/MS, substituting a generic internal standard (IS) for a structurally identical, isotopically labeled analog introduces significant analytical error. Analogs that are not co-eluting cannot correct for ion suppression or enhancement caused by co-extracted matrix components [1]. Furthermore, generic deuterated standards (e.g., fluvoxamine-d3 or -d4) are prone to chromatographic retention time shifts relative to the unlabeled analyte, a phenomenon that degrades the accuracy of matrix effect compensation [1]. The dual 13C/d3 labeling of this specific compound is a critical design feature, as the 13C atom ensures near-identical chromatographic behavior to the native analyte, a property that deuterium-only labeling cannot guarantee [2].

Matrix effect correction
Non-co-eluting internal standards may not adequately correct for ion suppression or enhancement from matrix components.
Retention time fidelity
Deuterium-only labeled analogs may exhibit chromatographic retention time shifts relative to the analyte, potentially degrading matrix effect compensation.

Fluvoxamine-13C, d3 vs. Generic Internal Standards


Co-elution and Matrix Effect Compensation

Fluvoxamine-13C, d3 (maleate) incorporates a 13C atom, which ensures its chromatographic retention time is virtually identical to that of the unlabeled fluvoxamine analyte. In contrast, internal standards labeled solely with deuterium (e.g., fluvoxamine-d3 or -d4) are documented to exhibit significant retention time shifts, compromising their ability to co-elute with the analyte and accurately compensate for ion suppression or enhancement [1]. According to a comparative analysis of LC-MS/MS internal standard strategies, 13C-labeled internal standards mimic the target analyte's behavior during sample pretreatment and ionization more accurately than 2H-labeled internal standards, leading to superior assay performance [2].

Co-elution fidelity
Reported
Virtually identical retention time (¹³C label) vs. measurable shift for d-only analogs.
Supports accurate matrix effect compensation.
Co-elution required for effective ISTD function.
Bioanalysis LC-MS/MS Method Validation

Certified Purity and Solid Form Advantage

Fluvoxamine-13C, d3 (maleate) is supplied with a certified minimum chemical purity of ≥98% . This specification is critical for its intended use as a reference material in method development and validation. While other forms, such as Fluvoxamine-D3 maleate solution (e.g., from Cerilliant), are provided as certified reference materials at 100 μg/mL, they are pre-formulated solutions . The solid, neat Fluvoxamine-13C, d3 (maleate) offers flexibility for preparing custom calibration standards and for use as a dry reference standard in NMR, GC-MS, or LC-MS .

Purity & form
Specification review
≥98% purity solid powder vs. 100 µg/mL pre-formulated liquid (Cerilliant).
Enables gravimetric standard preparation.
Solid form avoids solvent evaporation risk.
Analytical Chemistry Quality Control Reference Standards

Mass Shift and Chromatographic Fidelity

The molecular formula of Fluvoxamine-13C, d3 (maleate) is C18[13C]H22D3F3N2O6, corresponding to a molecular weight of 438.42 g/mol . This provides a nominal mass increase of +4 Da compared to the unlabeled Fluvoxamine maleate (MW ~434.41 g/mol) [1]. This mass difference is sufficient for clear MS resolution while minimizing potential isotope effects. In comparison, a d4-labeled analog would provide a +4 Da shift as well, but the inclusion of the 13C atom in this compound is designed to prevent the chromatographic separation that can occur with perdeuterated analogs [2].

Mass shift & fidelity
Reported
+4 Da nominal shift (MW 438.42), ¹³C prevents deuterium-induced retention shift.
Supports MS resolution with co-elution.
Dual label maintains chromatographic behavior.
Mass Spectrometry Bioanalysis Internal Standard

Fluvoxamine-13C, d3 Analytical Workflows


LC-MS/MS Assay Development in Biofluids

The compound is the optimal internal standard for developing and validating LC-MS/MS methods for quantifying fluvoxamine in plasma, serum, or urine. Its near-identical chromatographic behavior, enabled by the 13C label, ensures it co-elutes with the analyte, providing robust correction for matrix-induced ionization variability [1]. This is essential for achieving the accuracy and precision required for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials.

Forensic and Clinical Toxicology Confirmation

In forensic and clinical toxicology, where definitive identification and quantitation are mandatory, the use of a dual-labeled internal standard is critical. The ≥98% pure solid form of Fluvoxamine-13C, d3 (maleate) provides a reliable, high-concentration starting material for preparing calibration and quality control samples. Its +4 Da mass shift ensures unambiguous detection and differentiation from the native drug and potential isobaric interferences in complex samples.

Pharmaceutical Impurity Profiling by IDMS

During pharmaceutical development and quality control, quantifying trace-level impurities or degradants of fluvoxamine maleate API requires exceptional analytical sensitivity and specificity. The use of Fluvoxamine-13C, d3 (maleate) as an internal standard in an isotope dilution mass spectrometry (IDMS) workflow provides the highest level of metrological traceability for these challenging measurements. Its certification as a research-grade compound ensures its suitability for validated analytical methods supporting regulatory submissions.

Preclinical Pharmacokinetic Studies

For accurate determination of fluvoxamine concentrations in preclinical plasma samples, Fluvoxamine-13C, d3 (maleate) is the recommended internal standard. Its solid form allows for precise gravimetric spiking into study samples. By accurately correcting for extraction recovery losses and matrix effects, it minimizes data variability and improves the statistical power of pharmacokinetic analyses, ultimately yielding more reliable estimates of key parameters such as Cmax, Tmax, and AUC [1].

Application
Selection Property
Validation Focus
Quantitative bioanalysis of fluvoxamine in research matrices
¹³C/d₃ dual-labeled ISTD
Matrix effect correction accuracy
Forensic toxicology research analysis
High-purity solid form, +4 Da mass shift
Unambiguous detection in complex samples
Pharmaceutical impurity research by IDMS
Certified reference material purity
Method traceability for impurity quantification
Preclinical pharmacokinetic research
Solid form for custom calibration standards
Extraction recovery and matrix effect correction

Technical Documentation Hub

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14 linked technical documents
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